

# Technical Guide: Isoform Selectivity of the PI3K Inhibitor TG100-115

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## Compound of Interest

Compound Name: TG100-115

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the inhibitory activity and selectivity of **TG100-115** against the Class I phosphoinositide 3-kinase (PI3K) isoforms. This document provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

## Executive Summary

**TG100-115** is a small molecule inhibitor that demonstrates potent and selective activity against the gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its mechanism of action confers significant anti-inflammatory properties by targeting the PI3K isoforms predominantly expressed in immune cells.[3][5] This high degree of selectivity, with minimal activity against the alpha ( $\alpha$ ) and beta ( $\beta$ ) isoforms, makes **TG100-115** a valuable tool for investigating PI3K $\gamma/\delta$ -specific signaling and a candidate for therapeutic development in inflammatory diseases and ischemia/reperfusion injuries.[3][4][6] This guide summarizes the quantitative selectivity profile, the experimental methods used for its determination, and the signaling context of its targets.

## Quantitative Selectivity Profile

The inhibitory potency of **TG100-115** against the four Class I PI3K isoforms is typically measured by determining the half-maximal inhibitory concentration (IC<sub>50</sub>). The data consistently show a strong preference for the  $\gamma$  and  $\delta$  isoforms over the  $\alpha$  and  $\beta$  isoforms.

Table 1: **TG100-115** IC50 Values for PI3K Isoforms

PI3K Isoform	IC50	Selectivity vs. PI3K $\alpha$	Selectivity vs. PI3K $\beta$	Reference(s)
PI3K $\gamma$	83 nM	~14,458-fold	~15,663-fold	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
PI3K $\delta$	235 nM	~5,106-fold	~5,532-fold	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
PI3K $\alpha$	1,200,000 nM (1.2 $\mu$ M)	1-fold	-	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>

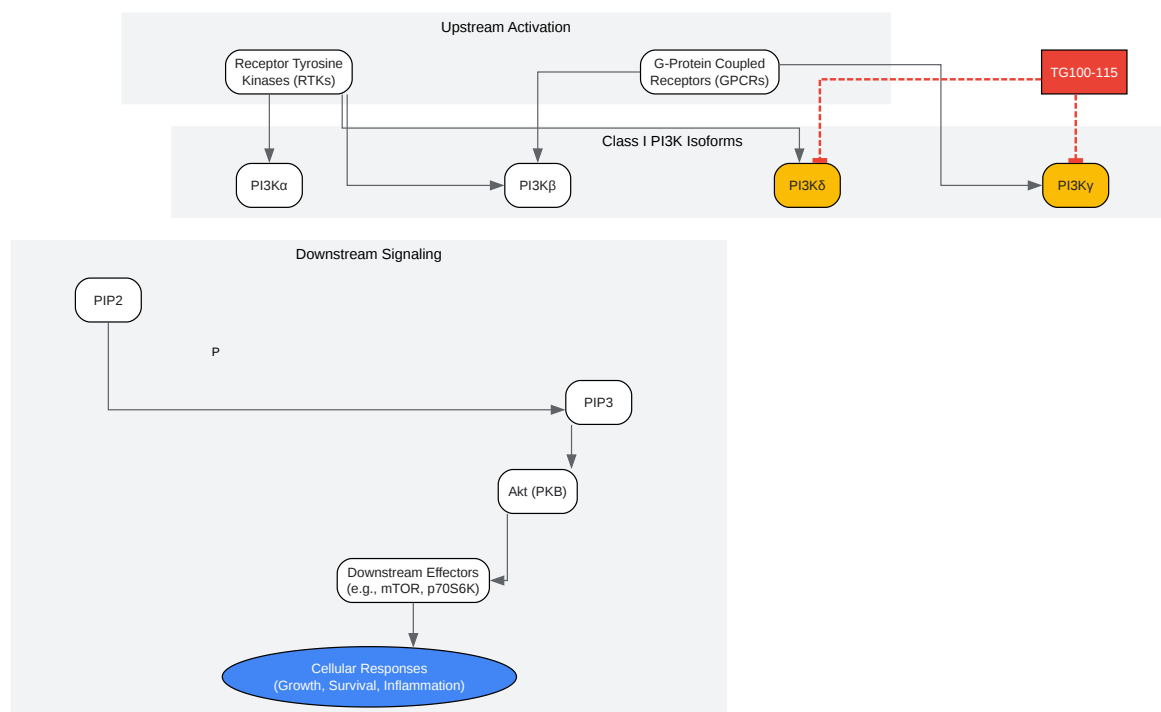
| PI3K $\beta$  | 1,300,000 nM (1.3  $\mu$ M) | - | 1-fold [\[1\]](#)[\[4\]](#)[\[7\]](#) |

Note: IC50 values for PI3K $\alpha$  and PI3K $\beta$  were reported as 1.3  $\mu$ M and 1.2  $\mu$ M respectively[\[7\]](#), and 1.2 mM and 1.3 mM in another source, the latter of which appears to be a typographical error and  $\mu$ M is the more accepted value.[\[1\]](#) For the purpose of this table, the more conservative  $\mu$ M values are used.

Beyond the PI3K family, **TG100-115** was assayed against a panel of 133 to 140 other protein kinases and was found not to inhibit any of them with IC50 values below 1  $\mu$ M, demonstrating its high specificity.[\[2\]](#)[\[4\]](#)[\[7\]](#) However, it has also been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase with an IC50 of 1.07  $\mu$ M.[\[7\]](#)[\[8\]](#)

## PI3K Signaling Pathway and Point of Inhibition

The PI3K signaling cascade is a critical regulator of numerous cellular processes. Class I PI3Ks are activated by cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the kinase Akt, which in turn modulates cell growth, proliferation, survival, and inflammation. The  $\gamma$  and  $\delta$  isoforms are primarily involved in inflammatory and immune cell signaling.[\[9\]](#)[\[10\]](#)



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Caption: PI3K signaling pathway with **TG100-115** inhibition points.

## Experimental Protocol: In Vitro Kinase Assay

The isoform selectivity of **TG100-115** was determined using a biochemical in vitro kinase assay. The principle of this assay is to measure the consumption of ATP during the phosphorylation of a lipid substrate by a specific recombinant PI3K isoform. The remaining ATP is quantified using a luminescent detection system.

4.1 Assay Principle Recombinant PI3K enzymes phosphorylate the substrate D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2), consuming ATP in the process. In the presence of an inhibitor like **TG100-115**, this reaction is impeded. After a set incubation period, a reagent (e.g., Kinase-Glo®) is added that contains luciferase and its substrate. The light produced by this reaction is directly proportional to the amount of ATP remaining. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition.

#### 4.2 Materials & Reagents

- Enzymes: Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ).
- Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2).
- Inhibitor: **TG100-115** dissolved in DMSO.
- Reaction Buffer: 20 mM Tris, 4 mM MgCl<sub>2</sub>, 10 mM NaCl, pH 7.4.[1]
- ATP Solution: Adenosine triphosphate.
- Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit or similar.
- Hardware: 96-well or 384-well plates, luminometer.

#### 4.3 Step-by-Step Procedure

- Preparation: A reaction mix is prepared containing the reaction buffer, 50  $\mu$ M PIP2 substrate, and a specific PI3K isoform (250-500 ng/well). This mixture is aliquoted into the wells of a 96-well plate.[1]
- Inhibitor Addition: **TG100-115**, diluted in DMSO, is added to the wells to achieve a final concentration range of 1 nM to 100  $\mu$ M. Control wells receive only DMSO.[1]
- Reaction Initiation: The kinase reaction is initiated by adding ATP to a final concentration of 3  $\mu$ M.[2]
- Incubation: The plate is incubated at room temperature for 90 minutes to allow the enzymatic reaction to proceed.[1]

- **Signal Detection:** An equal volume of Kinase-Glo® reagent is added to each well. This stops the kinase reaction and begins the luminescence reaction.
- **Measurement:** After a brief incubation, the luminescence of each well is measured using a plate-reading luminometer.
- **Data Analysis:** The raw luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve using software such as Prism.<sup>[1]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 of **TG100-115** against a PI3K isoform.



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Caption: Workflow for the in vitro PI3K isoform selectivity assay.

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Address: 3281 E Guasti Rd

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